molecular formula C17H15BrN2O2S B12837742 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12837742
M. Wt: 391.3 g/mol
InChI Key: COYVNZSZDVWVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Features

Feature Position Functional Role
Pyrrolo[2,3-b]pyridine Core Aromatic backbone for electronic delocalization
Bromine 5 Electrophilic directing group
1-Methylethenyl 3 Steric and electronic modulator
Tosyl group 1 Nitrogen protection and solubility control

This structural diversity enables applications in medicinal chemistry, particularly as a synthetic intermediate for kinase inhibitors and phosphodiesterase modulators.

Historical Context of Pyrrolo[2,3-b]Pyridine Scaffold Development

The pyrrolo[2,3-b]pyridine scaffold, colloquially termed 7-azaindole , emerged in the mid-20th century as researchers sought bioisosteric replacements for purine nucleobases. Early synthetic routes, such as the Reissert-Henze reaction (1950s), enabled selective functionalization at the 6-position but faced limitations in yield and scalability. A pivotal advancement occurred in 2007 with the development of a one-pot synthesis leveraging O-methylation of 7-azaindole-N-oxide salts, which facilitated efficient nucleophilic substitutions at position 6.

The incorporation of sulfonyl groups, as seen in the title compound, became prominent in the 2010s to enhance metabolic stability and target binding. For instance:

  • Tosyl-protected derivatives improved solubility in hydrophobic active sites of enzymes like PDE4B.
  • Bromine substituents enabled cross-coupling reactions (e.g., Suzuki-Miyaura) for library diversification.

Table 2: Milestones in Pyrrolo[2,3-b]Pyridine Chemistry

Year Development Impact
1952 Reissert-Henze reaction reported Enabled 6-substitution via nucleophiles
2007 One-pot synthesis of 6-substituted analogs Improved yields (70–85%) and scalability
2020 PDE4B inhibitors with tosyl groups IC₅₀ values ≤ 0.11 μM achieved

Properties

Molecular Formula

C17H15BrN2O2S

Molecular Weight

391.3 g/mol

IUPAC Name

5-bromo-1-(4-methylphenyl)sulfonyl-3-prop-1-en-2-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C17H15BrN2O2S/c1-11(2)16-10-20(17-15(16)8-13(18)9-19-17)23(21,22)14-6-4-12(3)5-7-14/h4-10H,1H2,2-3H3

InChI Key

COYVNZSZDVWVAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=C)C

Origin of Product

United States

Preparation Methods

Core Pyrrolo[2,3-b]pyridine Synthesis and Functionalization

The synthesis typically begins with the construction or procurement of the 5-bromo-1H-pyrrolo[2,3-b]pyridine scaffold. This azaindole core can be prepared or obtained commercially and serves as the key intermediate for further functionalization.

  • Suzuki Coupling for 3-Substitution:
    The 3-position substitution with the 1-methylethenyl group (a vinyl substituent) is commonly introduced via Suzuki-Miyaura cross-coupling reactions. In this method, 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with an appropriate vinyl boronic acid or boronate ester under palladium catalysis. Typical conditions include the use of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as the catalyst, potassium carbonate as the base, and a solvent mixture of dioxane and water heated to about 80 °C to reflux for 1 to 16 hours. This reaction efficiently installs the vinyl group at the 3-position with good yields.

Bromination at the 5-Position

  • Selective Bromination:
    The bromine atom at the 5-position can be introduced or confirmed by bromination of the pyrrolo[2,3-b]pyridine intermediate. Bromination is typically performed using bromine in chloroform or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or tetrahydrofuran (THF). The reaction is carried out at low temperatures (0 °C to room temperature) for 10 minutes to several hours to ensure selective bromination without over-substitution.

Introduction of the 1-[(4-methylphenyl)sulfonyl] Group (Tosylation)

  • Sulfonylation Reaction:
    The tosyl group is introduced at the nitrogen (1-position) of the pyrrolo[2,3-b]pyridine ring via sulfonylation. This is achieved by treating the intermediate with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. Two main approaches are reported:

    • Aqueous Basic Conditions:
      The reaction mixture contains tosyl chloride, a base such as aqueous sodium hydroxide, and an organic solvent like dichloromethane. The reaction is conducted at 0 °C to room temperature for 1 to 12 hours. Tetrabutylammonium hydrogen sulfate may be added as a phase transfer catalyst to enhance reaction efficiency.

    • Anhydrous Conditions with Strong Base:
      Alternatively, the intermediate can be treated with lithium diisopropylamide (LDA) in THF at low temperatures (-78 °C to -40 °C) for 10 minutes to 2 hours, followed by addition of tosyl chloride. This method allows for controlled and efficient tosylation under anhydrous conditions.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield/Notes
Suzuki Coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine, vinyl boronic acid, Pd(dppf)Cl2, K2CO3, dioxane/water 80 °C to reflux 1–16 hours High yield, efficient vinylation
Bromination Br2 in chloroform or NBS in DCM/THF, base (e.g., triethylamine) 0 °C to room temp 10 min to 1 hour Selective bromination at 5-position
Sulfonylation (aqueous) p-Toluenesulfonyl chloride, NaOH (aq), DCM, tetrabutylammonium hydrogen sulfate (catalyst) 0 °C to room temp 1–12 hours Good yield, phase transfer catalysis
Sulfonylation (anhydrous) LDA in THF, tosyl chloride -78 °C to -40 °C 10 min to 3 hours Controlled tosylation under dry conditions

Additional Notes on Purification and Workup

  • After each reaction step, standard organic workup procedures are employed, including extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Purification is typically achieved by column chromatography using silica gel with eluents such as dichloromethane and methanol mixtures.
  • Ion exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities and isolate the final product in high purity.

Research Findings and Practical Considerations

  • The Suzuki coupling step is critical for installing the vinyl substituent at the 3-position and requires careful control of catalyst loading, base, and solvent ratios to maximize yield and minimize side reactions.
  • Bromination must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Tosylation under anhydrous conditions with LDA offers better control and cleaner products but requires low-temperature handling and inert atmosphere.
  • The combination of these methods allows for the efficient synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives with diverse substitutions, enabling further medicinal chemistry exploration.

Chemical Reactions Analysis

Electrophilic Substitution at the 3-Position

The 3-position of the pyrrolo[2,3-b]pyridine core is highly reactive toward electrophilic substitution. In structurally related compounds:

  • Bromination : Bromine (Br₂) in chloroform at 0–25°C or N-bromosuccinimide (NBS) with triethylamine in dichloromethane/THF introduces bromine at the 3-position .

  • Nitration/Nitrosation : Nitration occurs preferentially at the 3-position under mild acidic conditions, while nitrosation forms 3-nitroso derivatives .

For the target compound, the presence of a 3-(1-methylethenyl) group suggests prior functionalization via substitution or coupling reactions at this position.

Suzuki–Miyaura Cross-Coupling at the 5-Bromo Substituent

The 5-bromo group facilitates palladium-catalyzed cross-coupling reactions. Key conditions from analogous systems include:

Reaction ComponentDetailsYieldSource
Boronic AcidPhenylboronic acid or heteroaryl boronic acids
Catalyst[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
BasePotassium carbonate (K₂CO₃)
Solvent2.5:1 dioxane/water
Temperature/Time80°C to reflux for 1–16 hours68%

This reaction replaces the bromine with aryl/heteroaryl groups, enabling diversification of the 5-position .

Functionalization of the 3-(1-Methylethenyl) Group

The vinyl group at the 3-position is amenable to further transformations:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts the methylethenyl group to a methylpropane moiety.

  • Epoxidation : Reaction with m-CPBA or other peracids forms epoxides.

  • Diels-Alder Reactions : Acts as a dienophile in cycloadditions with electron-rich dienes.

No direct examples were found in the provided sources, but these pathways are consistent with analogous alkenes in heterocyclic systems.

Deprotection of the Tosyl Group

The 1-[(4-methylphenyl)sulfonyl] (tosyl) group is a common nitrogen-protecting group. Removal typically involves:

  • Basic Hydrolysis : 2.5 N NaOH in methanol at 50°C for 30 minutes .

  • Acid Treatment : Concentrated HCl in methanol .

Deprotection regenerates the free NH group, enabling subsequent alkylation or acylation at the 1-position.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring allows nucleophilic attack under specific conditions:

  • Azide Displacement : Sodium azide (NaN₃) in DMF at 100°C replaces bromine with an azide group .

  • Hydrolysis : Bromine at the 5-position can be hydrolyzed to hydroxyl under basic conditions.

Oxidative and Reductive Pathways

  • Oxidation of the Vinyl Group : Ozonolysis or KMnO₄ cleavage converts the methylethenyl group to carbonyl derivatives.

  • Reductive Amination : The tosyl-protected nitrogen can participate in reductive alkylation after deprotection.

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 100°C may degrade the sulfonyl group .

  • Radical Bromination : AIBN-initiated bromination with NBS in CCl₄ selectively functionalizes alkyl side chains .

Scientific Research Applications

Medicinal Chemistry

1H-Pyrrolo[2,3-b]pyridine derivatives are being investigated for their pharmacological properties. The compound has shown promise as a potential drug candidate in the following areas:

  • Anti-Cancer Agents : Research indicates that derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported an IC50 value of 7 nM for FGFR1 and significant inhibition of breast cancer cell proliferation (4T1 cells) alongside apoptosis induction .
  • Anti-Inflammatory Agents : The sulfonyl group in the compound enhances its interaction with biological targets, making it a candidate for developing anti-inflammatory drugs.

Materials Science

The unique structural features of 1H-Pyrrolo[2,3-b]pyridine enable its use in advanced materials:

  • Organic Electronics : The compound can serve as a building block for organic semiconductors due to its electronic properties.
  • Nanomaterials : Its derivatives can be utilized in creating nanostructures with specific functionalities.

Biological Studies

The compound is also valuable in biological research:

  • Enzyme Interaction Studies : It helps understand the interaction dynamics with various enzymes and receptors, providing insights into biochemical pathways.
  • Cellular Mechanism Exploration : Studies have shown that the compound can modulate sodium transport mechanisms in renal cells by inhibiting SGK-1 kinase, indicating potential therapeutic benefits for hypertension and heart failure management .

Industrial Applications

In industrial chemistry, the compound is explored for:

  • Synthesis Intermediates : It acts as an intermediate in the synthesis of other complex organic molecules.
  • Chemical Manufacturing : The compound's unique properties allow it to be used in producing specialty chemicals and materials.

Case Study 1: Inhibition of FGFRs

A series of derivatives were evaluated for their ability to inhibit FGFR signaling pathways. One derivative demonstrated an IC50 value of 7 nM against FGFR1 and showed significant inhibition of breast cancer cell proliferation along with inducing apoptosis. This highlights the potential for developing targeted cancer therapies using pyrrolo[2,3-b]pyridine derivatives .

Case Study 2: Effects on Renal Function

Research focusing on SGK-1 inhibition revealed that compounds similar to the target molecule affected sodium transport mechanisms in renal cells. This modulation indicated potential therapeutic benefits for managing conditions like hypertension and heart failure by regulating sodium retention .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differentiating features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Target Compound 5-Br, 3-(1-methylethenyl), 1-tosyl C₁₆H₁₅BrN₂O₂S 379.27* Potential kinase inhibitor intermediate N/A†
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 5-Br, 3-phenylethynyl, 1-H C₁₅H₉BrN₂ 313.16 Suzuki coupling precursor
2-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 2-Br, 1-tosyl C₁₄H₁₁BrN₂O₂S 351.22 Reference for bromine positional isomer
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 5-CF₃Ph, 3-NO₂, 1-H C₁₄H₈F₃N₃O₂ 307.23 Nitro group enhances electrophilicity
3-(4-Fluorophenylethynyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (21e) 5-dimethoxyphenyl, 3-ethynyl-4-FPh C₂₃H₁₆FNO₂ 381.38 High purity (98%), used in SAR studies
4-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 4-Br, 1-tosyl C₁₄H₁₁BrN₂O₂S 351.22 Bromine positional isomer; solid state stability

*Calculated molecular weight based on formula.

Spectral and Physicochemical Properties

  • NMR Trends : The target’s ¹H NMR would show deshielded aromatic protons due to electron-withdrawing tosyl and bromine groups, similar to compound 20a (δ 8.39 ppm for pyrrole protons) .

Data Tables

Table 1: Comparative Yields and Purities of Key Analogues

Compound Yield (%) Purity (%) Key Reaction Step Reference
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) 51 N/R Sonogashira coupling
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) 87 N/R Suzuki-Miyaura coupling
3-(4-Fluorophenylethynyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (21e) 36 98 Silica gel chromatography

N/R = Not reported.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have gained attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents targeting various diseases. This article focuses on the compound 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine , exploring its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H14BrN3O2S
  • Molecular Weight : 356.25 g/mol
  • CAS Number : 1111637-94-5

Biological Activity Overview

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases, notably the Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1). SGK-1 is implicated in various cellular processes including cell proliferation, survival, and electrolyte balance regulation.

Inhibition of SGK-1 Kinase

Research indicates that compounds similar to 1H-Pyrrolo[2,3-b]pyridine can effectively inhibit SGK-1 activity. This inhibition is significant in the context of renal and cardiovascular diseases where SGK-1 plays a crucial role in sodium retention and cell proliferation.

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReferences
SGK-1 InhibitionModulates electrolyte balance and cell proliferation
FGFR InhibitionTargets fibroblast growth factor receptors (FGFRs)
Anticancer ActivityInduces apoptosis in cancer cells

Case Study 1: Inhibition of FGFRs

A study evaluated a series of 1H-Pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFR signaling pathways. Among these, a derivative exhibited IC50 values of 7 nM for FGFR1 and demonstrated significant inhibition of breast cancer cell proliferation (4T1 cells) along with inducing apoptosis. This suggests a promising avenue for cancer therapy targeting FGFRs using pyrrolo[2,3-b]pyridine derivatives .

Case Study 2: Effects on Renal Function

In another study focusing on SGK-1 inhibition, compounds similar to the target molecule were shown to affect sodium transport mechanisms in renal cells. The modulation of SGK-1 activity by these compounds indicated potential therapeutic benefits in managing conditions like hypertension and heart failure by regulating sodium retention .

The compound’s biological effects are attributed to its structural features which allow it to interact with specific targets within the cell:

  • Kinase Binding : The presence of bromine and sulfonyl groups enhances binding affinity to kinase domains.
  • Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, facilitating its action at intracellular targets.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurityReference
N1-SulfonylationNaH, TsCl, THF, 0°C → rt75%98%
C3-AlkenylationPd(PPh₃)₄, phenylacetylene, dioxane/H₂O51%98%
PurificationSilica gel (heptane:EtOAc = 8:2)-98%

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on ¹H/¹³C NMR and HPLC purity analysis :

  • ¹H NMR : Characteristic peaks include:
    • Tosyl group: Aromatic protons at δ 7.35–7.70 (4H, m) .
    • Pyrrolopyridine core: Heterocyclic protons at δ 8.32–8.93 (d, J = 2.1–3.2 Hz) .
    • Alkenyl group: Vinyl protons as a singlet or multiplet at δ 5.10–5.80 .
  • HPLC : Purity ≥98% is achieved via silica gel chromatography (heptane:EtOAc or DCM:EtOAc gradients) .

Advanced: How do substituents at C3 and C5 influence reactivity in cross-coupling reactions?

Methodological Answer:

  • C3 Substituents : Electron-withdrawing groups (e.g., nitro) deactivate the core, requiring harsher conditions for further substitution. Conversely, electron-donating groups (e.g., methoxy) enhance reactivity .
  • C5 Bromine : Acts as a leaving group in Suzuki couplings. For example, 5-bromo derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 105°C) to yield 5-aryl analogs (74–94% yield) .

Q. Table 2: Substituent Effects on Suzuki Coupling

C5 SubstituentBoronic AcidYieldReference
Br4-Methoxyphenyl94%
Br3,4-Dimethoxyphenyl87%
Brp-Tolyl74%

Advanced: How are structure-activity relationships (SAR) studied for this compound class?

Methodological Answer:
SAR studies focus on:

  • C3 Variation : Alkynyl vs. aryl groups. For example, 3-(4-fluorophenylethynyl) derivatives show enhanced bioactivity compared to nitro-substituted analogs .
  • C5 Functionalization : Bromine substitution enables further derivatization (e.g., Suzuki coupling) to optimize steric/electronic properties .
  • N1 Protecting Group : Tosyl groups improve stability but may reduce solubility; alternative sulfonyl groups (e.g., mesyl) are tested .

Advanced: How to resolve contradictions in spectroscopic data for similar derivatives?

Methodological Answer:

  • NMR Peak Overlap : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic/heterocyclic signals .
  • Purity Discrepancies : Cross-validate HPLC with LC-MS to distinguish impurities from isomeric byproducts .
  • Crystal Structure Analysis : Single-crystal X-ray diffraction resolves ambiguous regiochemistry (e.g., alkenyl vs. aryl orientation) .

Advanced: What strategies optimize yield in Pd-catalyzed cross-couplings?

Methodological Answer:

  • Catalyst Loading : Pd(PPh₃)₄ (5–10 mol%) balances cost and efficiency .
  • Solvent Systems : Dioxane/H₂O (4:1) enhances boronic acid solubility and reaction homogeneity .
  • Temperature Control : 105°C maximizes coupling efficiency while minimizing decomposition .

Basic: What purification methods are most effective for this compound?

Methodological Answer:

  • Silica Gel Chromatography : Use gradient elution (heptane:EtOAc or DCM:EtOAc) for baseline separation .
  • Recrystallization : For crystalline intermediates (e.g., 5-bromo-1-methyl derivatives), use THF/hexane mixtures .

Advanced: How does the nitro group at C3 affect subsequent functionalization?

Methodological Answer:

  • Electron-Withdrawing Effect : Nitro groups reduce electron density at C5, slowing Suzuki couplings. Reduction to NH₂ (H₂, THF) restores reactivity for further substitution .
  • Steric Hindrance : Bulky nitro groups may block access to C7, necessitating protecting group strategies .

Advanced: How to elucidate reaction mechanisms for key transformations?

Methodological Answer:

  • Kinetic Studies : Monitor intermediates via in situ IR or NMR to identify rate-limiting steps (e.g., oxidative addition in Pd catalysis) .
  • Isotopic Labeling : Use deuterated reagents to track proton transfer in alkenylation steps .

Advanced: What analytical methods validate functional group compatibility?

Methodological Answer:

  • FT-IR : Confirm alkenyl C=C stretches (1640–1680 cm⁻¹) and sulfonyl S=O (1350–1450 cm⁻¹) .
  • High-Resolution MS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.